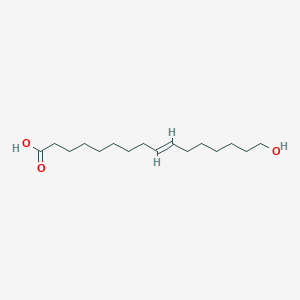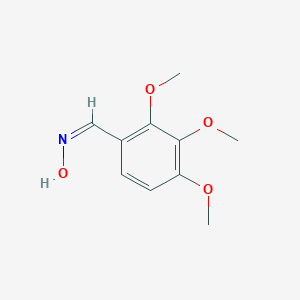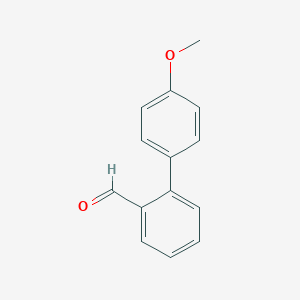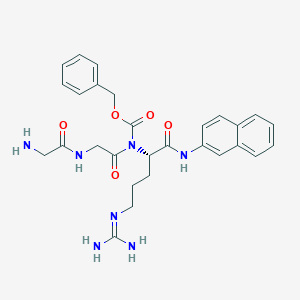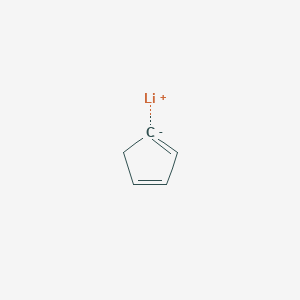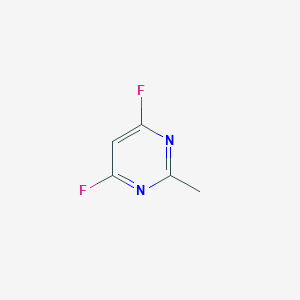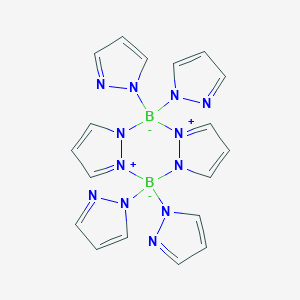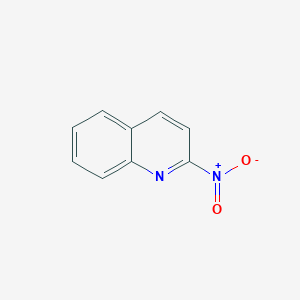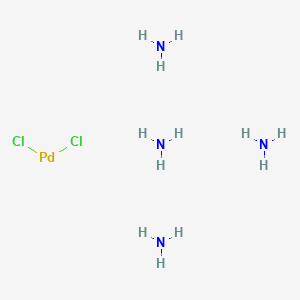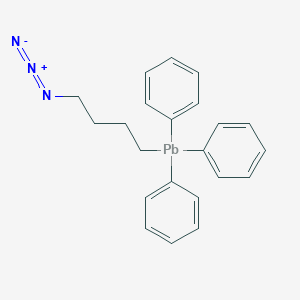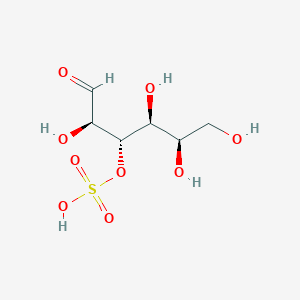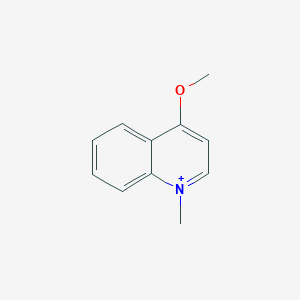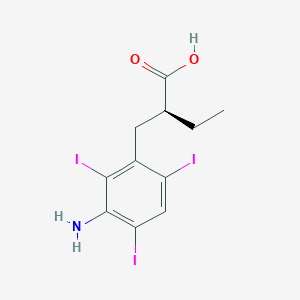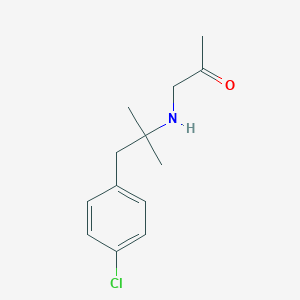
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-, also known as Chlorphenamidine, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme, dihydrofolate reductase, which is essential for the synthesis of DNA, RNA, and proteins. The compound has been used in various scientific studies to investigate the mechanism of action of dihydrofolate reductase inhibitors, as well as its potential therapeutic applications.
Mécanisme D'action
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine inhibits the enzyme dihydrofolate reductase by binding to its active site and preventing the conversion of dihydrofolate to tetrahydrofolate. This results in the inhibition of DNA, RNA, and protein synthesis, which ultimately leads to cell death.
Effets Biochimiques Et Physiologiques
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine has been shown to have potent anti-proliferative effects on cancer cells in vitro. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine in lab experiments is its potency as an inhibitor of dihydrofolate reductase. This makes it a valuable tool for investigating the role of the enzyme in various biological processes. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine. One potential area of investigation is the development of new dihydrofolate reductase inhibitors based on the structure of the compound. Another area of research is the investigation of the potential therapeutic applications of 2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine in cancer treatment and inflammatory diseases. Additionally, further studies are needed to investigate the potential toxicity of the compound and its effects on normal cells.
Méthodes De Synthèse
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine can be synthesized through a multi-step process that involves the reaction of p-chloroaniline with tert-butylamine, followed by the reaction with 2-bromo-2-methylpropane and then with acetone. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine has been extensively used in scientific research to investigate the mechanism of action of dihydrofolate reductase inhibitors. It has been found to be a potent inhibitor of the enzyme, which makes it a valuable tool for studying the role of dihydrofolate reductase in various biological processes. The compound has also been used in studies to investigate the potential therapeutic applications of dihydrofolate reductase inhibitors in cancer treatment.
Propriétés
Numéro CAS |
17191-84-3 |
|---|---|
Nom du produit |
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino- |
Formule moléculaire |
C13H18ClNO |
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
1-[[1-(4-chlorophenyl)-2-methylpropan-2-yl]amino]propan-2-one |
InChI |
InChI=1S/C13H18ClNO/c1-10(16)9-15-13(2,3)8-11-4-6-12(14)7-5-11/h4-7,15H,8-9H2,1-3H3 |
Clé InChI |
LWMGJOOWFUDHTI-UHFFFAOYSA-N |
SMILES |
CC(=O)CNC(C)(C)CC1=CC=C(C=C1)Cl |
SMILES canonique |
CC(=O)CNC(C)(C)CC1=CC=C(C=C1)Cl |
Autres numéros CAS |
17191-84-3 |
Synonymes |
1-(p-Chloro-α,α-dimethylphenethylamino)propan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



